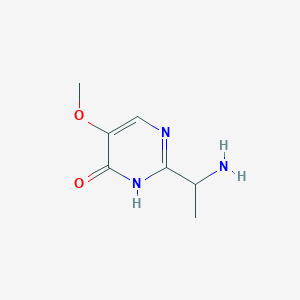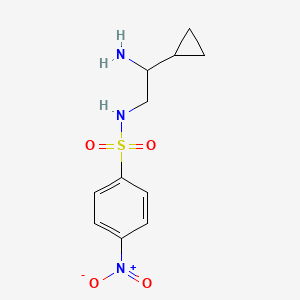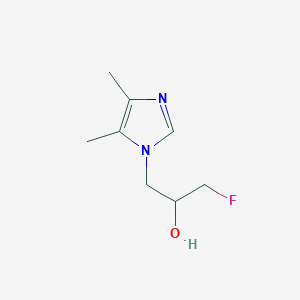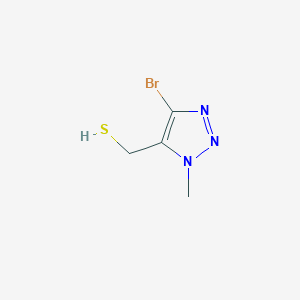
(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a chiral amino acid derivative that features a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-bromopropanoic acid and 2-methyl-1,2,3-triazole.
Coupling Reaction: The bromine atom in ®-2-amino-3-bromopropanoic acid is replaced by the triazole ring through a nucleophilic substitution reaction
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the amino group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce amines or hydrazines.
科学的研究の応用
(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including peptides and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The amino group can form ionic bonds with negatively charged residues in target molecules, further stabilizing the interaction.
類似化合物との比較
(2R)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid: This compound lacks the methyl group on the triazole ring, which can affect its chemical properties and biological activity.
(2R)-2-amino-3-(2H-1,2,3-triazol-4-yl)propanoic acid: The difference in the triazole ring’s hydrogenation state can influence the compound’s reactivity and stability.
Uniqueness: The presence of the 2-methyl group on the triazole ring in (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid distinguishes it from other similar compounds. This methyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability.
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m1/s1 |
InChIキー |
DAIQGFKGBKDJBM-RXMQYKEDSA-N |
異性体SMILES |
CN1N=CC(=N1)C[C@H](C(=O)O)N |
正規SMILES |
CN1N=CC(=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13315186.png)
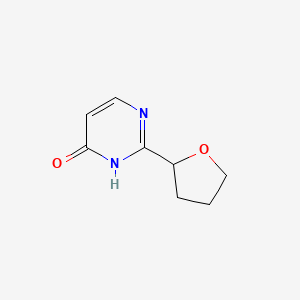

amine](/img/structure/B13315206.png)
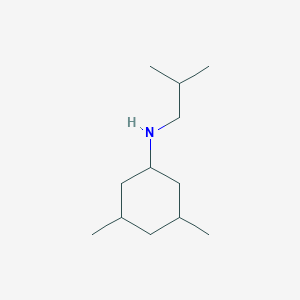


![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)
![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)

